
N-(1-cyanocyclohexyl)-N-methyl-2-(4-methyl-2-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-N-methyl-2-(4-methyl-2-phenylpiperazin-1-yl)acetamide, commonly known as CPP, is a chemical compound that has been extensively studied for its scientific research applications. CPP is a potent NMDA receptor antagonist, which means it can block the activity of a specific type of receptor in the brain. This property of CPP has led to its use in a variety of research studies, including investigations into the mechanisms of pain, learning, and memory.
Mecanismo De Acción
The mechanism of action of CPP is related to its ability to block the activity of NMDA receptors in the brain. NMDA receptors are involved in the transmission of signals between neurons and are important for a variety of physiological processes, including learning, memory, and pain. By blocking the activity of these receptors, CPP can affect the transmission of these signals and alter the physiological responses associated with them.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP are related to its ability to block the activity of NMDA receptors. This can lead to changes in the levels of various neurotransmitters in the brain, including glutamate and dopamine. These changes can affect a variety of physiological processes, including pain perception, learning, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CPP for lab experiments is its potent and specific activity as an NMDA receptor antagonist. This makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one of the limitations of CPP is that it can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research involving CPP. One area of interest is in the development of new drugs that target NMDA receptors for the treatment of pain and other neurological disorders. Another potential direction is in the investigation of the role of NMDA receptors in psychiatric disorders, such as depression and schizophrenia. Finally, there is potential for the use of CPP in the development of new treatments for addiction and substance abuse disorders, as NMDA receptors have been implicated in these conditions.
Métodos De Síntesis
CPP can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The exact steps and conditions of the synthesis method may vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of cyclohexanone with methylamine to form a key intermediate, which is then reacted with other reagents to produce the final product.
Aplicaciones Científicas De Investigación
CPP has been used extensively in scientific research to investigate the mechanisms of various physiological and pathological processes. One of the primary uses of CPP is in the study of pain, where it has been shown to block the activity of NMDA receptors that are involved in the transmission of pain signals. CPP has also been used in studies of learning and memory, where it has been shown to affect the consolidation and retrieval of memories.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(4-methyl-2-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-23-13-14-25(19(15-23)18-9-5-3-6-10-18)16-20(26)24(2)21(17-22)11-7-4-8-12-21/h3,5-6,9-10,19H,4,7-8,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCFENGPGMEJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)CC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

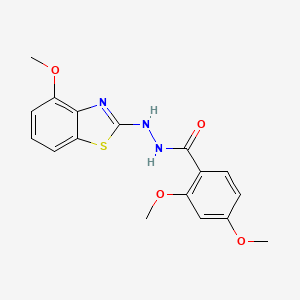
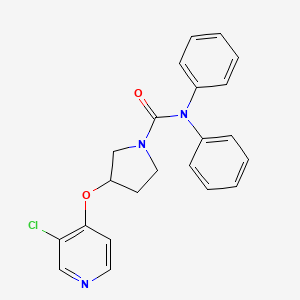
![N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549948.png)
![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)
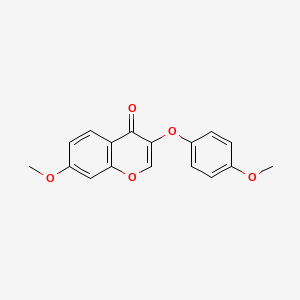
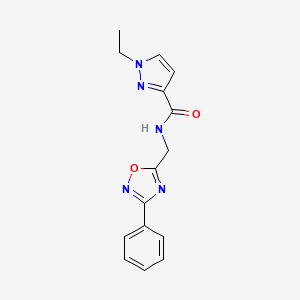
![3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549957.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2549962.png)
![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)
![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)
![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)
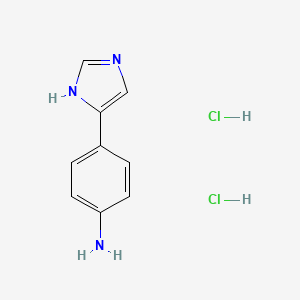
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)